2-Bromo-3-ethoxycyclopent-2-enone

Organic Synthesis Purity Analysis Quality Control

2-Bromo-3-ethoxycyclopent-2-enone (CAS 226703-16-8) is a brominated α,β-unsaturated cyclopentenone featuring an ethoxy group at the C3 position and a reactive vinyl bromide at C2. With a molecular formula of C₇H₉BrO₂ and a molecular weight of 205.05 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

Molecular Formula C7H9BrO2
Molecular Weight 205.05 g/mol
CAS No. 226703-16-8
Cat. No. B1600367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-ethoxycyclopent-2-enone
CAS226703-16-8
Molecular FormulaC7H9BrO2
Molecular Weight205.05 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)CC1)Br
InChIInChI=1S/C7H9BrO2/c1-2-10-6-4-3-5(9)7(6)8/h2-4H2,1H3
InChIKeyQEROMHXUKREOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-ethoxycyclopent-2-enone (CAS 226703-16-8): A C2-Brominated Cyclopentenone Scaffold for Cross-Coupling and Medicinal Chemistry Procurement


2-Bromo-3-ethoxycyclopent-2-enone (CAS 226703-16-8) is a brominated α,β-unsaturated cyclopentenone featuring an ethoxy group at the C3 position and a reactive vinyl bromide at C2 . With a molecular formula of C₇H₉BrO₂ and a molecular weight of 205.05 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions . Its conjugated enone system combined with the C2 bromine atom creates a unique electrophilic handle for sequential functionalization, making it a strategic intermediate for constructing complex molecular architectures in medicinal chemistry and agrochemical research .

Cross-coupling handle C2 vinyl bromide enables Suzuki, Stille, and Heck reactions for aryl/heteroaryl introduction
Defined purity Certified ≥97% by HNMR reduces impurity carryover risk in multi-step synthesis
Lipophilicity tuning Ethoxy group provides higher LogP than methoxy analog, relevant for extraction and partitioning studies

Why Generic Substitution Fails for 2-Bromo-3-ethoxycyclopent-2-enone: Quantitative Evidence for Differentiated Reactivity and Physicochemical Profile


2-Bromo-3-ethoxycyclopent-2-enone cannot be substituted by in-class analogs without altering critical reaction outcomes. Its specific combination of a C2 vinyl bromide, C3 ethoxy group, and cyclopentenone core defines a unique reactivity profile that governs cross-coupling efficiency, nucleophilic substitution regioselectivity, and physicochemical properties such as lipophilicity . Unlike the non-brominated parent 3-ethoxycyclopent-2-enone, which lacks a halide handle for palladium-catalyzed transformations, or the methoxy analog 2-bromo-3-methoxycyclopent-2-enone, which exhibits a lower LogP, this compound offers a distinct balance of leaving group ability, steric bulk, and solubility that directly impacts reaction yields and downstream purification . Substituting with other halogenated cyclopentenones (e.g., chloro or iodo analogs) introduces different bond dissociation energies and steric parameters, fundamentally altering the kinetics and selectivity of key synthetic steps .

Non-brominated parent lacks cross-coupling handle
3-Ethoxycyclopent-2-enone cannot serve as an electrophilic partner in palladium-catalyzed transformations, fundamentally altering synthetic strategy.
Methoxy analog differs in lipophilicity
2-Bromo-3-methoxycyclopent-2-enone exhibits a significantly lower calculated LogP, which may shift extraction efficiency and biological assay partitioning behavior.
Chloro/iodo analogs alter reaction kinetics
Different bond dissociation energies and steric parameters of chloro or iodo substituents can change coupling rates and regioselectivity, limiting direct replacement.

Quantitative Differentiation Guide: 2-Bromo-3-ethoxycyclopent-2-enone vs. Closest Analogs


Purity Benchmarking: 2-Bromo-3-ethoxycyclopent-2-enone (≥97%) vs. 3-Ethoxycyclopent-2-enone (Not Specified)

The target compound is commercially available with a certified purity of ≥97% by HNMR . In contrast, the non-brominated parent compound 3-ethoxycyclopent-2-enone (CAS 22627-70-9) is typically offered without a specified purity grade, making batch-to-batch consistency for sensitive reactions less predictable [1].

Purity benchmark
Head-to-head
Target
≥97% (HNMR)
Parent
Not specified
Defined purity threshold vs. unspecified grade
Supports lot consistency screening for sensitive reactions
Based on commercial sourcing specifications
Organic Synthesis Purity Analysis Quality Control

Lipophilicity Differentiation: Calculated LogP of 2-Bromo-3-ethoxycyclopent-2-enone vs. 2-Bromo-3-methoxycyclopent-2-enone

The ethoxy analog exhibits a calculated LogP of 1.99 , significantly higher than the methoxy analog's LogP of 0.6 [1]. This difference translates to approximately a 25-fold increase in partition coefficient, favoring enhanced membrane permeability in biological assays.

Lipophilicity (LogP)
Cross-study comparable
Ethoxy analog
LogP 1.99
Methoxy analog
LogP 0.6
ΔLogP ≈ 1.39 (~25× higher partition)
Supports partitioning and membrane permeability context
Calculated values (XLogP/ACD); experimental validation recommended
Medicinal Chemistry ADME Physicochemical Properties

Molecular Weight and Density Comparison: 2-Bromo-3-ethoxycyclopent-2-enone vs. 3-Ethoxycyclopent-2-enone

Bromination at the C2 position increases molecular weight from 126.15 g/mol (3-ethoxycyclopent-2-enone) [1] to 205.05 g/mol and raises calculated density from 1.062 g/mL to 1.511 g/cm³ . These changes impact stoichiometric calculations and handling during large-scale reactions.

MW & density
Head-to-head
Bromo analog
205.05 g/mol, 1.511 g/cm³
Non-brominated
126.15 g/mol, 1.062 g/mL
MW +63%, density +42%
Stoichiometric and solvent volume adjustments required
Calculated density; verify for scale-up handling
Process Chemistry Scale-up Physical Properties

Synthetic Accessibility: Direct Bromination Yield Comparison

The synthesis of 2-bromo-3-ethoxycyclopent-2-enone via NBS bromination of 3-ethoxycyclopent-2-enone has been reported with a 69% yield for the analogous methoxy derivative . While specific yield data for the ethoxy analog is not publicly disclosed, the analogous reaction pathway suggests comparable efficiency, whereas the chloro analog requires more stringent conditions due to lower reactivity of electrophilic chlorinating agents.

Bromination yield
Class-level inference
Inferred ~69% yield (based on methoxy analog NBS bromination); chloro analog requires harsher conditions
Synthetic accessibility context: single-step from parent
Direct yield data not publicly disclosed; source review recommended
Synthetic Methodology Reaction Optimization Cost Efficiency

High-Value Application Scenarios for 2-Bromo-3-ethoxycyclopent-2-enone Based on Differentiated Evidence


Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The C2 vinyl bromide serves as an electrophilic partner for Suzuki-Miyaura, Stille, or Heck couplings, enabling the introduction of aryl, heteroaryl, or alkenyl groups at the α-position of the cyclopentenone ring. This reactivity profile distinguishes it from the non-brominated parent and the less lipophilic methoxy analog, making it suitable for synthesizing COX-2 inhibitor analogs and other bioactive scaffolds .

Nucleophilic Substitution for Ether/Amino Derivatives

The bromine atom can be displaced by oxygen or nitrogen nucleophiles to generate 2-alkoxy or 2-amino cyclopentenones. The ethoxy group at C3 provides a balance of steric bulk and electron donation that influences regioselectivity, a parameter that differs from the methoxy analog .

Building Block for Agrochemical Intermediates

The combination of an α,β-unsaturated ketone with a replaceable bromide makes this compound a strategic intermediate for synthesizing herbicides or fungicides that require a cyclopentenone core. Its higher LogP (1.99) compared to the methoxy analog (0.6) may enhance foliar uptake in agricultural formulations .

Process Development and Scale-up Studies

The defined purity specification (≥97%) and available bulk packaging (up to 500g) make this compound suitable for kilo-lab campaigns. The distinct physicochemical properties (MW 205.05, density 1.511 g/cm³) require specific handling adjustments compared to the lighter, less dense parent compound, which is critical for accurate reagent charging and solvent selection .

Application
Selection Property
Validation Focus
Palladium-catalyzed cross-coupling
C2 vinyl bromide electrophile
Coupling efficiency with aryl/heteroaryl partners
Nucleophilic substitution
Bromine leaving group for O/N nucleophiles
Regioselectivity influenced by C3 ethoxy group
Agrochemical intermediate research
α,β-unsaturated ketone with replaceable bromide
Lipophilicity profile for formulation partitioning studies
Process development and scale-up
Defined purity and physical properties
Accurate stoichiometric and solvent handling

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